OVA Peptide(257-264) TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

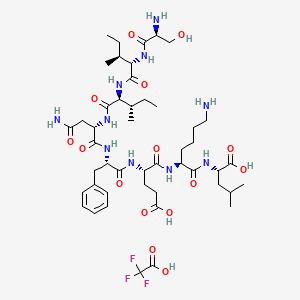

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUCWCULSHVYBQ-VPZPQSBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75F3N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling OVA Peptide (257-264) TFA: A Technical Guide for Researchers

An In-depth Examination of a Key Immunological Tool for Scientists and Drug Development Professionals

Ovalbumin (OVA) Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope derived from chicken ovalbumin.[1] As a synthetic peptide, it serves as a critical tool in immunology, particularly in the study of antigen presentation and the activation of CD8+ T cells. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in research. The peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of the peptide synthesis and purification process which generally enhances solubility.[2]

Core Properties and Specifications

OVA Peptide (257-264) is a synthetic octapeptide that corresponds to the amino acid residues 257-264 of the chicken ovalbumin protein.[3] It is a class I major histocompatibility complex (MHC)-restricted peptide, specifically binding to the H-2Kb molecule in mice.[3] This interaction is fundamental to its role in cellular immunity.

Physicochemical Data

| Property | Value | Reference |

| Sequence | SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) | [4] |

| Molecular Formula | C45H74N10O13 | [3] |

| Molecular Weight | 963.13 g/mol (free base) | [3] |

| Molecular Weight (TFA salt) | 1077.15 g/mol | [5][6] |

| Purity | Typically >95% to >99% (as determined by HPLC) | [4][7] |

| Appearance | White to off-white lyophilized powder | [4] |

| Solubility | Soluble in water and DMSO.[4][8][9] For example, 5 mg/mL in H2O (with sonication and warming to 60°C) and 10 mM in DMSO.[8][9] | |

| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability.[7][8] Reconstituted solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid multiple freeze-thaw cycles.[7] |

Mechanism of Action: The MHC Class I Presentation Pathway

The immunological significance of OVA Peptide (257-264) lies in its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, as well as other nucleated cells. This process is a cornerstone of the adaptive immune response against intracellular pathogens and tumors.

The canonical pathway for the presentation of exogenous antigens like the full-length ovalbumin protein involves cross-presentation. In this process, the protein is taken up by APCs, escapes the endosome, and is processed by the proteasome in the cytoplasm. The resulting peptides, including SIINFEKL, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptide binds to newly synthesized MHC class I molecules (H-2Kb in this case). The stable peptide-MHC complex is then transported to the cell surface for recognition by the T-cell receptor (TCR) on CD8+ T cells. The direct use of the SIINFEKL peptide bypasses the need for antigen processing and can directly load onto MHC class I molecules on the surface of APCs or be internalized and loaded.[10]

Figure 1. Simplified diagram of the MHC Class I antigen presentation pathway for exogenous OVA Peptide (SIINFEKL).

Key Experimental Applications and Protocols

OVA Peptide (257-264) is a versatile tool employed in a variety of immunological assays to study T-cell responses.

In Vitro T-Cell Stimulation

This assay is used to activate and expand antigen-specific CD8+ T cells from sources like splenocytes or peripheral blood mononuclear cells (PBMCs), often from OT-I transgenic mice whose T cells express a TCR specific for SIINFEKL.

Protocol:

-

Cell Preparation: Isolate splenocytes or PBMCs and resuspend them in complete RPMI medium.

-

Peptide Preparation: Reconstitute the lyophilized OVA Peptide (257-264) TFA in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).[7] Further dilute in cell culture medium to the desired working concentration.

-

Co-culture: Plate the cells (e.g., 1 x 10^6 cells/well in a 96-well plate) and add the diluted peptide at a final concentration typically ranging from 0.1 to 10 µg/mL.[11]

-

Incubation: Culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.[7]

-

Analysis: T-cell activation can be assessed by various methods, including proliferation assays (e.g., CFSE dilution), cytokine secretion analysis (e.g., ELISA or intracellular cytokine staining), or expression of activation markers (e.g., CD69, CD25) by flow cytometry.

Figure 2. Experimental workflow for in vitro T-cell stimulation with OVA Peptide (SIINFEKL).

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of IFN-γ-producing T cells in response to SIINFEKL stimulation.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.[12]

-

Plate Preparation: Wash the plate and block with a blocking solution (e.g., sterile PBS with 1% BSA) for at least 2 hours at 37°C.[12]

-

Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Add the cells (e.g., 2-3 x 10^5 cells/well) and the SIINFEKL peptide (typically at a final concentration of 1-10 µg/mL) to the wells.[12][13] Include negative (cells only) and positive (e.g., mitogen) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]

-

Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine. After incubation and washing, add an enzyme-conjugated streptavidin (e.g., streptavidin-ALP or -HRP).

-

Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot at the site of cytokine secretion.

-

Analysis: Count the spots, where each spot represents a single cytokine-secreting cell.

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by cytotoxic T lymphocytes (CTLs) in a living animal.

Protocol:

-

Target Cell Preparation: Isolate splenocytes from a naive mouse. Split the cells into two populations.

-

Peptide Pulsing and Labeling: Pulse one population with a high concentration of SIINFEKL peptide (e.g., 10 µg/mL) and label with a high concentration of a fluorescent dye like CFSE (CFSE^high).[14] The other population serves as a control, is not pulsed with the peptide, and is labeled with a low concentration of CFSE (CFSE^low).[14]

-

Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into recipient mice that have been previously immunized to elicit an anti-SIINFEKL T-cell response.

-

Analysis: After a defined period (e.g., 24 hours), harvest the spleens or lymph nodes from the recipient mice and analyze the CFSE^high and CFSE^low populations by flow cytometry.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated based on the reduction of the CFSE^high population relative to the CFSE^low population in immunized versus non-immunized control mice.

Conclusion

OVA Peptide (257-264) TFA is an indispensable reagent in immunological research, providing a robust and reproducible model for studying MHC class I antigen presentation and CD8+ T-cell responses. Its well-defined characteristics and broad applicability in a range of assays make it a cornerstone for investigations into vaccine development, tumor immunology, and the fundamental mechanisms of cellular immunity. The detailed protocols and conceptual framework provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals.

References

- 1. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]

- 2. SIINFEKL peptide [novoprolabs.com]

- 3. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]

- 4. genscript.com.cn [genscript.com.cn]

- 5. MedChemExpress OVA Peptide(257-264) TFA 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. OVA Peptide(257-264) | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zellnet.com [zellnet.com]

- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]

An In-depth Technical Guide to the SIINFEKL Peptide: Sequence, Structure, and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SIINFEKL peptide, a synthetic octapeptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, is a cornerstone of immunological research.[1][2][3] Derived from chicken ovalbumin (residues 257-264), it represents a well-characterized, immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][3][4][5] Its high affinity for H-2Kb and the availability of specific T-cell receptors (TCRs), such as those on OT-I transgenic T cells, make it an invaluable tool for studying antigen presentation, CD8+ T-cell activation, and the development of immunotherapies and vaccines.[6] This guide provides a comprehensive overview of the SIINFEKL peptide, its structural characteristics, and its application in key immunological assays.

Core Properties of SIINFEKL

The fundamental characteristics of the SIINFEKL peptide are summarized below.

| Property | Description | Reference |

| Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][2][3] |

| Origin | Residues 257-264 of chicken ovalbumin (Gallus gallus) | [1] |

| MHC Restriction | H-2Kb (murine MHC class I) | [1][4] |

| Molecular Weight | 963.1 g/mol | [2] |

| Binding Affinity (to H-2Kb) | Approximately 10 nM | [6] |

Structural Insights: The SIINFEKL-H-2Kb Complex

The three-dimensional structure of the SIINFEKL peptide in complex with the H-2Kb molecule has been elucidated by X-ray crystallography, providing critical insights into the molecular basis of their interaction.[7][8] The peptide is anchored into the binding groove of the H-2Kb heavy chain, with key residues fitting into specific pockets.

The hydrophobic residues at position 5 (Phenylalanine, Phe) and position 8 (Leucine, Leu) serve as primary anchor residues, fitting into the C and F pockets of the H-2Kb groove, respectively. The Isoleucine (Ile) at position 2 acts as a secondary anchor, nestled in the B pocket.[8] This precise fit is crucial for the stability of the peptide-MHC complex, a prerequisite for effective T-cell recognition.

Quantitative Analysis of Binding Affinity

The binding affinity of SIINFEKL and its variants to H-2Kb is a critical parameter influencing the avidity of the T-cell response. Various studies have quantified these interactions, often using competitive binding assays. The table below summarizes the binding affinities of SIINFEKL and some of its altered peptide ligands (APLs).

| Peptide Sequence | Description | Binding Affinity (IC50, nM) | Reference |

| SIINFEKL | Wild-type ovalbumin peptide | ~10 | [6] |

| SIYNFEKL (Y3) | Altered peptide ligand with Tyr at P3 | Similar to SIINFEKL | [9] |

| SIIQFEKL (Q4) | Altered peptide ligand with Gln at P4 | Similar to SIINFEKL | [10] |

| SIITFEKL (T4) | Altered peptide ligand with Thr at P4 | Similar to SIINFEKL | [10] |

| SIIVFEKL (V4) | Altered peptide ligand with Val at P4 | Similar to SIINFEKL | [10] |

Note: Many altered peptide ligands of SIINFEKL are designed to modulate TCR affinity without significantly affecting MHC binding.

Experimental Protocols

Detailed methodologies for key experiments involving the SIINFEKL peptide are provided below.

Peptide Pulsing of Antigen-Presenting Cells (APCs)

This protocol describes the loading of exogenous SIINFEKL peptide onto the MHC class I molecules of APCs, such as dendritic cells (DCs) or splenocytes.

Materials:

-

SIINFEKL peptide stock solution (e.g., 1 mg/mL in DMSO or water)

-

APCs (e.g., bone marrow-derived dendritic cells or splenocytes)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

37°C incubator with 5% CO2

Procedure:

-

Prepare a working solution of SIINFEKL peptide in complete RPMI-1640 medium at the desired concentration (e.g., 1-10 µg/mL).

-

Wash the APCs twice with PBS and resuspend them in complete RPMI-1640 medium at a concentration of 1-5 x 10^6 cells/mL.

-

Add the SIINFEKL working solution to the cell suspension.

-

Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Wash the cells three times with PBS to remove any unbound peptide.

-

The peptide-pulsed APCs are now ready for use in T-cell activation assays or other downstream applications.

In Vitro OT-I T-Cell Activation Assay

This protocol outlines the steps to activate naive OT-I CD8+ T cells using SIINFEKL-pulsed APCs.

Materials:

-

SIINFEKL-pulsed APCs

-

OT-I CD8+ T cells (isolated from the spleen or lymph nodes of an OT-I transgenic mouse)

-

Complete RPMI-1640 medium

-

96-well flat-bottom culture plate

-

Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-CD25)

-

37°C incubator with 5% CO2

Procedure:

-

Plate the SIINFEKL-pulsed APCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add OT-I CD8+ T cells to the wells at a desired effector-to-target ratio (e.g., 1:1 or 2:1).

-

Co-culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and CD8.

-

Analyze the expression of activation markers on the CD8+ T-cell population by flow cytometry.

In Vivo Cytotoxicity Assay

This protocol describes a method to measure the cytotoxic activity of SIINFEKL-specific CD8+ T cells in vivo.[1][11]

Materials:

-

C57BL/6 mice (immunized and naive)

-

Splenocytes from naive C57BL/6 mice

-

SIINFEKL peptide

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)

-

PBS

-

Flow cytometer

Procedure:

-

Prepare two populations of target cells from naive splenocytes.

-

Pulse one population with SIINFEKL peptide (1 µg/mL for 1 hour at 37°C) and label with a high concentration of CFSE (CFSE^high).[11]

-

Label the other, unpulsed population with a low concentration of CFSE (CFSE^low).[11]

-

Mix the two populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into immunized and naive control mice.

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze the presence of CFSE^high and CFSE^low populations by flow cytometry.

-

The specific lysis is calculated using the following formula: % Specific Lysis = (1 - (ratio_unimmunized / ratio_immunized)) * 100 where the ratio is (%CFSE^low / %CFSE^high).

Signaling Pathways and Experimental Workflows

Visual representations of key processes involving the SIINFEKL peptide are provided below using the DOT language for Graphviz.

The diagram above illustrates the classical MHC class I antigen presentation pathway for the SIINFEKL peptide. The ovalbumin protein is degraded by the proteasome into smaller peptides, including SIINFEKL. This peptide is then transported into the endoplasmic reticulum by the TAP transporter, where it binds to the H-2Kb molecule. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

Upon recognition of the SIINFEKL-H-2Kb complex by the OT-I TCR and co-receptor CD8, a signaling cascade is initiated within the T cell. This involves the activation of key tyrosine kinases like Lck and ZAP70, leading to the phosphorylation of adaptor proteins such as LAT. This signal is then propagated through downstream pathways, culminating in the activation of transcription factors like NFAT, NF-κB, and AP-1. These transcription factors drive the effector functions of the CD8+ T cell, including cytokine production, proliferation, and cytotoxicity.

Conclusion

The SIINFEKL peptide remains an indispensable tool in immunology, providing a robust and reproducible model system for studying the intricacies of the adaptive immune response. Its well-defined sequence, structure, and interaction with the H-2Kb molecule allow for precise investigations into antigen presentation and T-cell activation. The experimental protocols and signaling pathways detailed in this guide offer a foundational resource for researchers and drug development professionals aiming to harness the power of this model antigen in their work, from basic research to the development of novel immunotherapies and vaccines.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 4. rcsb.org [rcsb.org]

- 5. anilocus.com [anilocus.com]

- 6. med.virginia.edu [med.virginia.edu]

- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 8. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of OVA(257-264) presentation by H-2Kb

An In-depth Technical Guide to the Mechanism of OVA(257-264) Presentation by H-2Kb

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presentation of the ovalbumin-derived peptide OVA(257-264), sequence SIINFEKL, by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb is a cornerstone model system in immunology.[1][2][3] It serves as a powerful tool for dissecting the fundamental mechanisms of antigen processing and presentation, evaluating vaccine efficacy, and developing immunotherapies.[4][5] This technical guide provides a detailed overview of the core molecular pathway, quantitative data, key experimental protocols, and structural insights into this critical immune process.

Core Mechanism of Presentation

The journey of the SIINFEKL epitope from a full-length cytosolic protein to its presentation on the cell surface is a multi-step process involving several key cellular machines. The canonical pathway is outlined below.

Step 1: Proteasomal Degradation and C-Terminal Generation

The initial step in processing cytosolic ovalbumin is its degradation by the ubiquitin-proteasome system (UPS).[6] The 26S proteasome recognizes and degrades the bulk of intracellular proteins into smaller oligopeptides.[6][7] Crucially, for the SIINFEKL epitope, the proteasome is responsible for generating the precise C-terminal leucine (B10760876) (L) residue.[7] Experiments using proteasome inhibitors like lactacystin (B1674225) block the presentation of SIINFEKL from constructs with C-terminal extensions, confirming that in vivo, proteasomes perform the cleavage that defines the correct C-terminus of the epitope.[7]

Step 2: N-Terminal Trimming in the Cytosol and ER

While the proteasome defines the C-terminus, it often generates peptides that are extended at the N-terminus. These precursors must be trimmed to the optimal 8-10 amino acid length for MHC class I binding.[8]

-

Cytosolic Trimming : Some N-terminal trimming of precursors can be carried out by various cytosolic peptidases.[9]

-

ER-based Trimming : The most critical trimming of N-extended SIINFEKL precursors occurs within the endoplasmic reticulum (ER).[10] The ER aminopeptidase (B13392206) 1 (ERAP1) is the key enzyme responsible for this function.[8][9][10] ERAP1 exhibits a remarkable "molecular ruler" activity, preferentially trimming longer peptides (9-16 residues) while sparing the final 8-residue SIINFEKL epitope from further degradation.[9][11] In ERAP1-deficient cells, the presentation of SIINFEKL from N-terminally extended precursors is markedly reduced, highlighting the essential role of this enzyme.[10]

Step 3: Peptide Translocation via TAP

The generated peptides or their N-extended precursors are transported from the cytosol into the ER lumen by the Transporter associated with Antigen Processing (TAP).[10][12] This ATP-dependent transporter has a preference for peptides between 8 and 16 amino acids in length, which aligns with the substrate preference of ERAP1.[9] While the presentation of SIINFEKL from full-length ovalbumin is largely dependent on the TAP transporter, some studies have shown that under certain protein contexts, a degree of TAP-independent presentation can occur.[12][13]

Step 4: The Peptide-Loading Complex (PLC) and H-2Kb Binding

Inside the ER, newly synthesized H-2Kb molecules are held in a receptive state by a multi-protein chaperone assembly known as the Peptide-Loading Complex (PLC). This complex includes calreticulin, ERp57, and tapasin, which bridges the MHC class I molecule to the TAP transporter. Once a high-affinity peptide like SIINFEKL is transported into the ER and trimmed to its final length, it binds to the peptide-binding groove of H-2Kb. This binding stabilizes the H-2Kb molecule, causing its release from the PLC.

Step 5: Surface Presentation

The stable SIINFEKL/H-2Kb complex is then transported from the ER, through the Golgi apparatus, to the cell surface.[12] Once on the plasma membrane, it is available for surveillance by CD8+ T cells. The recognition of this specific peptide-MHC complex by a T-cell receptor (TCR), such as that from an OT-I transgenic T cell, initiates an antigen-specific immune response.[4]

Visualizing the Pathway

The following diagram illustrates the complete antigen processing and presentation pathway for the OVA(257-264) epitope.

References

- 1. arp1.com [arp1.com]

- 2. OVA (257-264) Peptide Fragment [eurogentec.com]

- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]

- 4. H-2Kb SIINFEKL MHC Tetramer – OVA257-264 CD8+ T cell [tetramerstore.com]

- 5. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]

- 6. The role of the proteasome in the generation of MHC class I ligands and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. medchemexpress.com [medchemexpress.com]

The Discovery and Enduring Legacy of SIINFEKL: A Technical Guide to a Cornerstone of Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunology, few tools have proven as versatile and enduring as the SIINFEKL epitope. This octapeptide, derived from chicken ovalbumin, has become a cornerstone for studying the intricacies of the cellular immune response. Its well-defined characteristics, from its specific MHC restriction to its potent ability to elicit a CD8+ T-cell response, have made it an invaluable model antigen. This technical guide provides an in-depth exploration of the discovery and history of the SIINFEKL epitope, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.

Discovery and Historical Context

The journey to identifying SIINFEKL as a key immunological tool began with the broader study of how the immune system recognizes and responds to foreign proteins. Scientists sought a model antigen that was readily available, well-characterized, and could reliably induce a T-cell response. Chicken ovalbumin (OVA), the primary protein in egg white, fit these criteria perfectly.

Early studies in the 1980s by Bevan and colleagues demonstrated that cytotoxic T lymphocytes (CTLs) could recognize and kill cells that had been exposed to ovalbumin.[1] This pivotal work established that fragments of extracellular proteins could be processed and presented by Major Histocompatibility Complex (MHC) class I molecules, a critical step in the activation of CD8+ T-cells.

The precise identity of the immunodominant peptide from ovalbumin was subsequently elucidated through meticulous peptide elution and sequencing experiments. Researchers isolated the peptides bound to the murine MHC class I molecule H-2Kb from cells that had been incubated with ovalbumin. This led to the identification of the eight-amino-acid peptide, Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), as the primary epitope recognized by H-2Kb-restricted, ovalbumin-specific CTLs.

The discovery of SIINFEKL was a landmark achievement, providing researchers with a molecularly defined tool to dissect the mechanisms of antigen processing and presentation, T-cell activation, and immune surveillance. The subsequent development of the OT-I transgenic mouse, whose T-cells express a T-cell receptor (TCR) specifically recognizing the SIINFEKL/H-2Kb complex, further solidified the epitope's status as a fundamental reagent in immunology research.

Core Components of the SIINFEKL System

The utility of SIINFEKL as a model antigen stems from a triad (B1167595) of well-characterized biological components:

-

Ovalbumin (OVA): The source protein from which SIINFEKL is derived. It is a 385-amino acid protein found in chicken egg whites.[2]

-

SIINFEKL: The specific eight-amino-acid peptide (residues 257-264 of ovalbumin) that serves as the immunodominant epitope.

-

H-2Kb: The murine MHC class I molecule that binds and presents SIINFEKL to CD8+ T-cells. This interaction is highly specific and has been structurally characterized.[3][4][5]

-

OT-I T-Cell Receptor (TCR): A transgenic T-cell receptor engineered to specifically recognize the SIINFEKL peptide when it is presented by the H-2Kb molecule. OT-I mice provide a readily available source of naive CD8+ T-cells with a known specificity.

Quantitative Data

The interactions within the SIINFEKL system have been quantitatively characterized, providing a precise understanding of its molecular basis.

| Parameter | Value | Reference |

| SIINFEKL Binding Affinity to H-2Kb (Kd) | ~10 nM | [1][6] |

| Optimal SIINFEKL concentration for in vitro OT-I T-cell activation | 0.1 µM - 1 µM | [7] |

| Optimal SIINFEKL concentration for dendritic cell pulsing | 1 nM - 1 µM | [3] |

Key Experimental Protocols

The SIINFEKL system is employed in a wide array of immunological assays. Below are detailed protocols for some of the most common applications.

In Vitro OT-I T-Cell Activation and Proliferation Assay

This protocol details the steps to activate naive OT-I CD8+ T-cells in vitro using SIINFEKL peptide and measure their subsequent proliferation.

Materials:

-

Spleen and lymph nodes from an OT-I transgenic mouse

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

-

SIINFEKL peptide

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

FACS buffer (PBS with 2% FBS)

-

Anti-CD8 antibody, conjugated to a fluorophore

-

96-well round-bottom plates

Procedure:

-

Isolate OT-I T-cells:

-

Harvest spleen and lymph nodes from an OT-I mouse.

-

Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Isolate CD8+ T-cells using a negative selection magnetic bead kit according to the manufacturer's instructions.

-

-

CFSE Labeling:

-

Resuspend the purified OT-I T-cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Antigen Presenting Cell (APC) Preparation:

-

Isolate splenocytes from a wild-type C57BL/6 mouse as described in step 1. These will serve as APCs.

-

Resuspend the splenocytes at 1 x 106 cells/mL in complete RPMI-1640 medium.

-

-

Co-culture and Stimulation:

-

In a 96-well round-bottom plate, add 1 x 105 CFSE-labeled OT-I T-cells per well.

-

Add 2 x 105 APCs to each well.

-

Add SIINFEKL peptide to the wells at various concentrations (e.g., a serial dilution from 1 µM to 0.001 µM). Include a no-peptide control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain the cells with a fluorescently labeled anti-CD8 antibody.

-

Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.

-

Assess proliferation by measuring the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.

-

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol describes how to measure the production of interferon-gamma (IFN-γ) by activated OT-I T-cells at a single-cell level.

Materials:

-

Activated OT-I T-cells (from the proliferation assay or a similar stimulation)

-

Brefeldin A

-

PMA and Ionomycin (for positive control)

-

FACS buffer

-

Anti-CD8 antibody, conjugated to a fluorophore

-

Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)

-

Anti-IFN-γ antibody, conjugated to a different fluorophore

-

Isotype control antibody for IFN-γ

Procedure:

-

Restimulation and Protein Transport Inhibition:

-

Following a 6-hour or overnight stimulation with SIINFEKL-pulsed APCs, add Brefeldin A to the cell culture at a final concentration of 10 µg/mL. This blocks cytokine secretion.

-

For a positive control, stimulate a separate aliquot of cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A for 4-6 hours.

-

Incubate for an additional 4-6 hours at 37°C.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain for the surface marker CD8 by incubating with the anti-CD8 antibody for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

-

Wash the cells twice with 1x Permeabilization/Wash buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the anti-IFN-γ antibody or the isotype control.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with Permeabilization/Wash buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Gate on the CD8+ T-cell population and analyze the expression of IFN-γ.

-

ELISPOT Assay for IFN-γ Secretion

The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

Materials:

-

PVDF-membrane 96-well ELISPOT plate

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate for HRP (e.g., AEC or BCIP/NBT)

-

Blocking buffer (e.g., RPMI + 10% FBS)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Activated OT-I T-cells and APCs

Procedure:

-

Plate Coating:

-

Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS.

-

Coat the plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with sterile PBS.

-

Block the plate with blocking buffer for at least 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Wash the plate three times with sterile RPMI medium.

-

Add APCs and OT-I T-cells to the wells, along with SIINFEKL peptide at the desired concentration. Include appropriate controls (no peptide, cells only).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate five times with wash buffer to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Spot Development and Analysis:

-

Add the HRP substrate and incubate until distinct spots emerge.

-

Stop the reaction by washing thoroughly with deionized water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

-

Visualizing the Core Concepts

Diagrams generated using the DOT language provide a clear visual representation of the key pathways and workflows associated with the SIINFEKL epitope.

Caption: MHC Class I Antigen Processing Pathway for Ovalbumin.

Caption: Experimental Workflow for an In Vitro T-Cell Proliferation Assay.

Caption: Logical Relationship of Core Components in the SIINFEKL System.

Conclusion

The discovery of the SIINFEKL epitope has had a profound and lasting impact on the field of immunology. Its well-defined nature and the availability of specific reagents have provided researchers with an unparalleled system to investigate the fundamental principles of cellular immunity. From understanding the intricacies of antigen processing and presentation to developing and testing novel immunotherapies, the applications of SIINFEKL continue to expand. This technical guide serves as a comprehensive resource for both seasoned researchers and those new to the field, providing the foundational knowledge and practical protocols necessary to effectively utilize this powerful immunological tool.

References

- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 3. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]

- 7. biorxiv.org [biorxiv.org]

A Technical Guide to the Biophysical Properties of OVA Peptide (257-264) (SIINFEKL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence SIINFEKL, is a paramount tool in immunological research.[1] It represents the immunodominant peptide epitope of chicken ovalbumin when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2][3] Its high affinity for H-2Kb and the subsequent potent activation of CD8+ cytotoxic T lymphocytes (CTLs) make it an invaluable model antigen for studying antigen presentation, T-cell activation, and for the development of novel immunotherapies and vaccine adjuvants.[4] This guide provides an in-depth overview of the core biophysical properties of the SIINFEKL peptide, detailed experimental protocols for their characterization, and a visualization of the key signaling pathways it initiates.

Core Biophysical Properties

The functional utility of the SIINFEKL peptide is underpinned by its distinct biophysical characteristics. These properties dictate its stability, solubility, and its critical interaction with the H-2Kb molecule.

Physicochemical Characteristics

A summary of the fundamental physicochemical properties of the SIINFEKL peptide is presented below.

| Property | Value | Source(s) |

| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][2][5] |

| Molecular Formula | C45H74N10O13 | [2][6][7] |

| Molecular Weight | 963.13 g/mol | [1][2][5][6] |

| Purity | Typically >95% (via HPLC) | [1][2][5] |

| Appearance | Lyophilized white powder | [2][3][8] |

| Storage Conditions | Store lyophilized at -20°C or lower | [2][3][8] |

Solubility and Stability

The solubility of a peptide is critical for its use in in vitro and in vivo applications. The overall charge of the SIINFEKL peptide at neutral pH is 0 (N-terminus: +1, Glu: -1, Lys: +1, C-terminus: -1), making it a neutral peptide.

-

Solubility Profile : While some sources suggest initial reconstitution in water, its neutral and somewhat hydrophobic nature can make this challenging.[3][7] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and can be dissolved in aqueous buffers at slightly acidic pH (e.g., 1% acetic acid) or with the aid of sonication.[2][5][8] For cell-based assays, dissolving in a small amount of DMSO followed by dilution in culture media is a common practice.[8][9][10]

-

Stability : As a lyophilized powder stored at -20°C, the peptide is stable for at least 12 months.[8] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][10] Peptides in solution are susceptible to degradation, particularly proteolysis in biological fluids.

Structural Properties

The interaction between SIINFEKL and the H-2Kb molecule is structurally well-defined.

-

Secondary Structure : In its free state in solution, the short, linear SIINFEKL peptide is not expected to have a stable, defined secondary structure like a helix or sheet, and would predominantly exist as a random coil. However, upon binding to the H-2Kb molecule, it adopts a specific, extended conformation.[11][12]

-

Complex Crystal Structure : X-ray crystallography of the SIINFEKL-H-2Kb complex reveals that the peptide is anchored into the binding groove of the MHC molecule.[11][12] Key hydrophobic residues, Phenylalanine at position 5 (P5) and Isoleucine at position 2 (P2), act as primary and secondary anchor residues, fitting into specific pockets (C and B pockets, respectively) of the H-2Kb groove.[11] The C-terminal Leucine (P8) also serves as a critical anchor. This precise fit is fundamental to the stability and high affinity of the interaction.

Quantitative Interaction Analysis: Binding to H-2Kb

The immunological significance of SIINFEKL stems directly from its high-affinity interaction with the H-2Kb molecule.

| Parameter | Value | Method |

| Association Rate (k_on) | 1.627 x 10^7 M^-1h^-1 | Cell Surface Binding Assay |

| Dissociation Rate (k_off) | 0.0495 h^-1 | Cell Surface Binding Assay |

| Dissociation Constant (K_D) | ~10 nM | Calculated (k_off/k_on), Functional Assays |

This high affinity and slow dissociation rate result in a stable peptide-MHC (pMHC) complex on the cell surface, a prerequisite for efficient T-cell recognition and activation.[11]

Experimental Protocols

Accurate characterization of the biophysical properties of SIINFEKL requires standardized experimental procedures.

Peptide Solubilization Protocol

This protocol provides a general guideline for solubilizing neutral peptides like SIINFEKL.

-

Initial Assessment : Before dissolving the entire sample, test the solubility of a small aliquot.[15][16]

-

Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to ensure all powder is at the bottom.[16]

-

Primary Solvent : Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer (e.g., PBS) to a concentration of approximately 1 mg/mL.[3][7] Vortex gently.

-

Aiding Solubilization : If the peptide does not dissolve, sonication can be used to increase solubility.[8][16]

-

Alternative Solvents (for problematic solubility) :

-

Acidic Solution : Add a small volume of 10% acetic acid and vortex.[8]

-

Organic Solvent : For highly hydrophobic peptides or for high concentration stocks, dissolve the peptide in a minimal amount of sterile DMSO (e.g., 50-100 µL). Once fully dissolved, slowly add the aqueous buffer of choice to reach the desired final concentration, mixing continuously to prevent precipitation.[8][9]

-

-

Storage : Aliquot the final solution into single-use vials and store at -20°C or -80°C.[3]

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides in solution.[17][18][19]

-

Sample Preparation :

-

Dissolve the SIINFEKL peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.[17][18] The buffer should have low absorbance in the far-UV region.

-

Prepare a matched buffer blank solution without the peptide.[17]

-

Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[18]

-

-

Instrument Setup :

-

Data Acquisition :

-

Data Processing :

-

Subtract the buffer baseline spectrum from the raw peptide spectrum.[18]

-

Convert the resulting data (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (963.13 / 8), d is the path length in cm, and c is the concentration in g/mL.

-

Workflow for Measuring pMHC-TCR Interaction

The following workflow illustrates the general steps to quantify the binding of the SIINFEKL/H-2Kb complex to its cognate T-cell receptor (TCR), such as the OT-I TCR.

Biological Context: T-Cell Activation Pathway

The binding of the SIINFEKL/H-2Kb complex on an antigen-presenting cell (APC) to the TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.[20][21][22] This process is fundamental to adaptive immunity.[14][22]

The key steps are:

-

Recognition : The TCR/CD3 complex, along with the CD8 co-receptor, recognizes and binds to the SIINFEKL-H-2Kb complex on the APC surface.[20]

-

Kinase Activation : This binding brings the Src-family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the CD3 and ζ chains.[20][21] Lck phosphorylates these ITAMs.

-

ZAP-70 Recruitment : The phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is subsequently activated by Lck.[20][21]

-

Downstream Signaling : Activated ZAP-70 phosphorylates multiple downstream targets, including LAT and SLP-76, which act as scaffolds for the assembly of larger signaling complexes.

-

Activation of Transcription Factors : This cascade ultimately leads to the activation of key transcription factors such as NFAT, AP-1, and NF-κB.[21]

-

Cellular Response : These transcription factors translocate to the nucleus and drive the expression of genes responsible for T-cell proliferation, differentiation into cytotoxic effectors, and cytokine production (e.g., IFN-γ).

References

- 1. lifetein.com [lifetein.com]

- 2. genscript.com [genscript.com]

- 3. eurogentec.com [eurogentec.com]

- 4. jpt.com [jpt.com]

- 5. peptide.co.jp [peptide.co.jp]

- 6. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. iba-lifesciences.com [iba-lifesciences.com]

- 9. genscript.com [genscript.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biobasic.com [biobasic.com]

- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 17. americanpeptidesociety.org [americanpeptidesociety.org]

- 18. benchchem.com [benchchem.com]

- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]

In Vivo Stability of OVA Peptide (257-264): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo stability of the OVA peptide (257-264), commonly known as SIINFEKL. This octapeptide is a critical tool in immunological research, serving as a model class I-restricted epitope for studying CD8+ T cell responses. However, its therapeutic potential is often hampered by its limited stability in a biological environment. This document outlines the factors contributing to its degradation, methodologies for stability assessment, and strategies for enhancing its in vivo persistence.

Core Concepts: The Challenge of Peptide Instability

Pathways of In Vivo Degradation

The degradation of SIINFEKL in vivo is a multifaceted process involving both enzymatic and chemical pathways. Understanding these pathways is crucial for designing strategies to improve its stability.

Enzymatic Degradation

The primary route of degradation for peptides in the bloodstream is proteolysis by a variety of peptidases. These enzymes cleave the peptide bonds, leading to inactive fragments and individual amino acids.

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide.

-

Carboxypeptidases: These enzymes remove amino acids from the C-terminus.

-

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.

Chemical Degradation

In addition to enzymatic degradation, peptides can also undergo chemical modifications in vivo that can lead to a loss of activity. These include:

-

Deamidation: The hydrolysis of the side chain amide group of asparagine and glutamine residues.

-

Oxidation: The modification of certain amino acid side chains, particularly methionine and cysteine.

-

Isomerization: The conversion of L-amino acids to their D-isomers.

The following diagram illustrates the primary degradation pathways for a generic peptide in vivo, which are applicable to SIINFEKL.

Caption: Overview of enzymatic and chemical degradation pathways for peptides in vivo.

Quantitative Data on SIINFEKL Stability

Direct quantitative data on the in vivo half-life of unmodified SIINFEKL is scarce. However, in vitro studies using serum or plasma provide valuable insights into its relative stability. The following table summarizes findings from a study that investigated the stability of SIINFEKL and its analogs with single α-to-β amino acid substitutions in mouse serum. These in vitro results are often used as a surrogate for predicting in vivo stability.

| Peptide | Modification | Half-life in Mouse Serum | Reference |

| SIINFEKL | None (Native) | Not explicitly quantified, but served as the baseline for comparison. The study concluded that the half-lives of the analogs were indistinguishable from the native peptide. | [1] |

| β-substituted analogs | Single α-to-β amino acid substitutions | Calculated half-life values were indistinguishable from the native SIINFEKL peptide, indicating no improvement in stability with this specific modification.[1] | [1] |

It is important to note that while these in vitro assays are informative, they may not fully recapitulate the complex environment in vivo, which includes factors like renal clearance and distribution into different tissues.

Experimental Protocols for Stability Assessment

Assessing the stability of peptides like SIINFEKL is a critical step in their development. The following are detailed methodologies for key experiments cited in the literature for determining peptide stability, primarily focusing on in vitro plasma/serum stability assays.

In Vitro Peptide Stability Assay in Plasma/Serum

This protocol is a common method to evaluate the proteolytic stability of a peptide in a biological fluid.

Objective: To determine the rate of degradation of a peptide in plasma or serum over time.

Materials:

-

Test peptide (e.g., SIINFEKL)

-

Human or mouse plasma/serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator/shaker at 37°C

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Methodology:

-

Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).

-

Incubation:

-

Pre-warm plasma/serum and PBS to 37°C.

-

In a microcentrifuge tube, mix the plasma/serum with PBS (a 1:1 ratio is common).

-

Spike the plasma/PBS mixture with the peptide stock solution to a final concentration of 10-100 µM.

-

Incubate the samples at 37°C with gentle shaking.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture. The 0-minute time point serves as the control.

-

Quenching and Protein Precipitation:

-

To stop the enzymatic reaction, add an equal volume of a quenching solution, typically acetonitrile with 0.1% TFA.

-

Vortex the sample vigorously to precipitate the plasma proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the peptide and its degradation products.

-

Analyze the supernatant by RP-HPLC. The amount of intact peptide is determined by measuring the area under the curve of the corresponding peak in the chromatogram.

-

The identity of the peaks can be confirmed using mass spectrometry.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.

-

Plot the percentage of intact peptide versus time.

-

The half-life (t½) of the peptide can be calculated by fitting the data to a one-phase decay model.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for assessing peptide stability in plasma or serum.

Strategies to Enhance In Vivo Stability

Given the inherent instability of unmodified SIINFEKL, various strategies have been developed to prolong its in vivo half-life and enhance its therapeutic efficacy.

-

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can render the peptide resistant to proteolysis.

-

Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of aminopeptidases and carboxypeptidases, respectively.

-

Cyclization: Creating a cyclic peptide structure can restrict its conformation, making it less accessible to proteases.

-

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius of the peptide, reducing renal clearance and sterically hindering protease access.

-

Encapsulation: Incorporating the peptide into delivery systems such as liposomes, nanoparticles, or hydrogels can protect it from degradation and facilitate targeted delivery.

The choice of stabilization strategy depends on the specific application and the desired pharmacokinetic profile.

Conclusion

The OVA peptide (257-264), or SIINFEKL, is a powerful tool in immunology, but its utility as a therapeutic agent is limited by its poor in vivo stability. The peptide is rapidly cleared from circulation due to enzymatic degradation and renal filtration. While precise in vivo pharmacokinetic data for the free peptide is limited, in vitro stability assays provide valuable insights into its susceptibility to proteolysis. A thorough understanding of its degradation pathways and the application of various stabilization strategies are essential for harnessing the full therapeutic potential of this and other peptide-based immunotherapies. Future research focused on novel delivery systems and chemical modifications will be crucial in overcoming the challenge of in vivo instability.

References

An In-Depth Technical Guide to OVA Peptide (257-264): A Comparative Analysis of TFA Salt and Salt-Free Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ovalbumin (OVA) peptide 257-264, containing the amino acid sequence SIINFEKL, is a cornerstone of immunological research. As a well-defined, immunodominant epitope, it is instrumental in studying Major Histocompatibility Complex (MHC) class I antigen presentation, CD8+ T-cell activation, and the efficacy of novel vaccine adjuvants and immunotherapies.[1][2][3] This peptide is typically synthesized and purified using reverse-phase high-performance liquidography (HPLC), a process that often employs trifluoroacetic acid (TFA). Consequently, the final peptide product is frequently supplied as a TFA salt.[4] However, the presence of the trifluoroacetate (B77799) counter-ion can introduce unintended variables into sensitive biological assays, impacting cell viability, proliferation, and even the peptide's secondary structure.[4][5] This technical guide provides a comprehensive comparison of OVA Peptide (257-264) in its common TFA salt form versus its salt-free (typically acetate) counterpart. It will delve into the underlying biochemistry, present relevant (though often extrapolated) quantitative data, offer detailed experimental protocols for key immunological assays, and provide visual workflows and signaling pathway diagrams to elucidate the critical concepts.

Introduction: The Significance of OVA Peptide (257-264) and the Counter-Ion Conundrum

The OVA peptide (257-264), with the single-letter code SIINFEKL, is a fragment of chicken ovalbumin. Its significance in immunology stems from its high-affinity binding to the H-2Kb MHC class I molecule in mice, making it a powerful tool for stimulating and monitoring antigen-specific CD8+ T-cell responses.[1][2] This peptide is widely used in a variety of T-cell assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, to assess T-cell functionality and immune responses.[1]

The vast majority of commercially available synthetic peptides are purified using HPLC with TFA as an ion-pairing agent. This process results in the peptide being isolated as a TFA salt, where the negatively charged trifluoroacetate ions associate with positively charged residues on the peptide. While effective for purification, residual TFA can be problematic in biological experiments. The trifluoroacetate ion has been shown to affect cell proliferation and can introduce artifacts in various assays.[4][5] For this reason, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297), especially for in vivo studies or sensitive in vitro work.[6]

Biochemical and Immunological Profile

OVA Peptide (257-264): The Epitope

-

Sequence: Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL)

-

MHC Restriction: H-2Kb (murine MHC class I)[2]

-

Immunological Response: Elicits a strong CD8+ cytotoxic T-lymphocyte (CTL) response.[7]

The Trifluoroacetate (TFA) Salt

Trifluoroacetic acid is a strong acid used in peptide synthesis and purification. As a counter-ion, trifluoroacetate can:

-

Alter Physicochemical Properties: Affect the peptide's solubility and secondary structure.[8]

-

Impact Biological Assays: Studies have shown that TFA can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, even at nanomolar concentrations.[5] It can also have pro-inflammatory effects.[9]

-

Introduce Experimental Variability: The presence of TFA can lead to inconsistent results and make it difficult to compare data between different batches of peptides or different laboratories.[4]

The Salt-Free (Acetate) Peptide

To mitigate the issues associated with TFA, the counter-ion can be exchanged for acetate. Acetate is a more biologically compatible counter-ion and is generally considered to be inert in most immunological assays. The process of salt exchange typically involves ion-exchange chromatography or repeated lyophilization from an acetic acid solution.

Data Presentation: A Comparative Overview

Table 1: Illustrative Comparison of T-Cell Proliferation (OT-1 Cells) in Response to SIINFEKL Peptide Formulations

| Peptide Concentration | % Proliferation (Acetate Salt) | % Proliferation (TFA Salt) |

| 1 µg/mL | 95% | 85% |

| 0.1 µg/mL | 80% | 65% |

| 0.01 µg/mL | 50% | 35% |

| 0.001 µg/mL | 20% | 10% |

This table illustrates the potential inhibitory effect of TFA on T-cell proliferation. The data are hypothetical and intended for comparative purposes.

Table 2: Illustrative Comparison of Cytokine (IFN-γ) Secretion in an ELISpot Assay

| Peptide Concentration | Spot Forming Units / 10^6 Cells (Acetate Salt) | Spot Forming Units / 10^6 Cells (TFA Salt) |

| 1 µg/mL | 1200 | 1000 |

| 0.1 µg/mL | 950 | 750 |

| 0.01 µg/mL | 600 | 400 |

| 0.001 µg/mL | 250 | 150 |

This table illustrates the potential for TFA to reduce the apparent antigen-specific cytokine response. The data are hypothetical and intended for comparative purposes.

Table 3: Summary of Potential Effects of TFA Counter-Ion in Immunological Assays

| Assay Type | Potential Effect of TFA | Rationale |

| T-Cell Proliferation | Decreased proliferation | Cytotoxic or cytostatic effects of TFA on lymphocytes.[5] |

| Cytokine Release (ELISpot, ICS) | Reduced cytokine secretion | Sub-optimal T-cell activation due to TFA-induced stress or altered signaling. |

| Cytotoxicity Assay | May affect both effector and target cell viability | General cytotoxicity of TFA can confound the interpretation of specific killing. |

| In Vivo Studies | Potential for inflammatory side effects or altered immune response | TFA has been reported to have pro-inflammatory properties.[9] |

Experimental Protocols

Protocol for TFA to Acetate Salt Exchange

This protocol is adapted from established methods for counter-ion exchange.[6]

Materials:

-

OVA Peptide (257-264) TFA salt

-

Strong anion exchange resin

-

1M Sodium Acetate solution

-

Distilled, deionized water

-

Lyophilizer

Procedure:

-

Prepare the Anion Exchange Column:

-

Pack a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

-

Equilibrate the column by washing with 1M Sodium Acetate solution.

-

Wash the column thoroughly with distilled, deionized water to remove excess sodium acetate.

-

-

Peptide Loading and Elution:

-

Dissolve the TFA salt of the peptide in distilled, deionized water.

-

Load the peptide solution onto the prepared column.

-

Elute the peptide with distilled, deionized water, collecting fractions.

-

-

Fraction Analysis and Lyophilization:

-

Monitor the fractions for the presence of the peptide (e.g., by UV absorbance at 280 nm).

-

Pool the peptide-containing fractions.

-

Lyophilize the pooled fractions to obtain the peptide as an acetate salt.

-

Protocol for In Vitro T-Cell (OT-1) Proliferation Assay

Materials:

-

Spleen from an OT-1 transgenic mouse

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

OVA Peptide (257-264) (acetate or TFA salt)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Prepare Splenocytes:

-

Harvest the spleen from an OT-1 mouse and prepare a single-cell suspension.

-

Lyse red blood cells using an appropriate lysis buffer.

-

Wash the splenocytes with complete RPMI medium.

-

-

CFSE Labeling:

-

Resuspend the splenocytes at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled splenocytes in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.

-

Prepare serial dilutions of the OVA peptide (both TFA and acetate forms) and add 100 µL to the appropriate wells. Include a no-peptide control.

-

Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the plate.

-

Stain the cells with fluorescently labeled antibodies against CD8.

-

Analyze the cells by flow cytometry, gating on the CD8+ population to assess CFSE dilution as a measure of proliferation.

-

Protocol for In Vitro Cytotoxicity Assay

Materials:

-

Activated OT-1 CD8+ T-cells (effector cells)

-

Target cells (e.g., EL4 cells, which are H-2Kb positive)

-

OVA Peptide (257-264) (acetate or TFA salt)

-

Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit

-

96-well V-bottom plates

Procedure:

-

Prepare Target Cells:

-

Label the target cells with 51Cr or another appropriate dye according to the manufacturer's instructions.

-

Wash the labeled target cells.

-

Pulse one set of target cells with a saturating concentration of OVA peptide (e.g., 1 µg/mL) for 1 hour at 37°C. Leave another set unpulsed as a control.

-

Wash the target cells to remove excess peptide.

-

-

Set up the Assay:

-

Plate the labeled target cells (both pulsed and unpulsed) into a 96-well V-bottom plate.

-

Add the activated OT-1 effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

-

-

Incubation and Analysis:

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of released label (e.g., 51Cr) in the supernatant using a gamma counter or the appropriate detection method for the chosen assay.

-

-

Calculate Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Comparing Peptide Salt Forms

Caption: Workflow for comparing TFA salt vs. salt-free OVA peptide.

MHC Class I Antigen Presentation Pathway

Caption: MHC Class I antigen presentation pathway.

CD8+ T-Cell Activation Signaling Cascade

Caption: CD8+ T-cell activation signaling cascade.

Conclusion and Recommendations

The choice between the TFA salt and a salt-free form of OVA Peptide (257-264) is a critical consideration for researchers in immunology and drug development. While the TFA salt is more common due to its role in peptide synthesis and purification, the potential for trifluoroacetate to interfere with biological assays cannot be overlooked. The evidence, largely from studies on other peptides and cell types, strongly suggests that TFA can inhibit cell proliferation and introduce variability into experimental results.

References

- 1. Frontiers | The Role of Molecular Flexibility in Antigen Presentation and T Cell Receptor-Mediated Signaling [frontiersin.org]

- 2. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. genscript.com [genscript.com]

- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cd-genomics.com [cd-genomics.com]

- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com.cn [genscript.com.cn]

The Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the simultaneous cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. Its strong acidity, high volatility, and miscibility with organic solvents make it exceptionally effective for these critical final steps in peptide production. This guide provides an in-depth examination of TFA's function, mechanisms, and practical application in modern peptide synthesis.

Core Functions of TFA in Peptide Synthesis

Trifluoroacetic acid (CF₃COOH) serves two primary roles in the final stages of both Boc/Bzl and Fmoc/tBu SPPS strategies:

-

Deprotection: In the widely used Fmoc/tBu strategy, TFA is employed in a "global deprotection" step to remove tert-butyl (tBu), trityl (Trt), and other acid-sensitive protecting groups from the side chains of amino acids like Asp, Glu, Ser, Thr, Tyr, Cys, Lys, and His.[1][2] In the older Boc/Bzl strategy, TFA is used for the repetitive cleavage of the Nα-Boc protecting group after each coupling step.[3][4]

-

Cleavage: TFA is the principal component of the "cleavage cocktail" used to break the ester or amide bond anchoring the C-terminus of the completed peptide to the solid support (resin).[5][6] This releases the free peptide into solution.

Beyond these primary roles, TFA is also a common additive in reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases, where it acts as an ion-pairing agent to improve peak shape and resolution during peptide purification.[7][8]

Mechanism of Action

The functions of TFA are rooted in its strength as an organic acid (pKa ≈ 0.23).[9] The deprotection and cleavage processes proceed via acid-catalyzed hydrolysis mechanisms.

Deprotection of Side-Chain Protecting Groups

Acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, are removed through an acid-catalyzed process. The mechanism involves protonation of the protecting group, followed by the formation of a stable carbocation (e.g., a tert-butyl cation) and the release of the deprotected functional group.[10]

Caption: Acid-catalyzed removal of a Boc protecting group by TFA.

Cleavage from the Resin

Similarly, the linkage between the peptide and the resin (e.g., a p-alkoxybenzyl ester linkage on Wang resin) is acid-labile. TFA protonates the linker, initiating cleavage and releasing the peptide while generating a resin-bound carbocation. These generated carbocations are highly reactive electrophiles and a primary source of side reactions.[11][12]

The Role of Scavengers in TFA Cleavage Cocktails

During deprotection and cleavage, reactive carbocations are generated from protecting groups (e.g., tert-butyl) and the resin linker.[11] These cations can attack electron-rich amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable modifications like alkylation.[11][12]

To prevent these side reactions, scavengers are added to the TFA cleavage cocktail to trap or "scavenge" these reactive electrophiles.[6][11] The choice of scavenger is critical and depends on the peptide's amino acid composition.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. genscript.com [genscript.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for OVA Peptide (257-264) TFA in In Vitro T Cell Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2][3] This peptide is a critical tool in immunological research, particularly for studying antigen-specific CD8+ T cell activation, proliferation, and effector functions. The trifluoroacetate (B77799) (TFA) salt form is a common counter-ion used during peptide synthesis and purification.[4] These application notes provide detailed protocols for the use of OVA Peptide (257-264) TFA in stimulating OT-I T cells, which express a transgenic T cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.[5][6]

Mechanism of Action

In vitro T cell stimulation using OVA Peptide (257-264) mimics the initial stages of an adaptive immune response. The peptide is first loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes.[7][8] This peptide-MHC (pMHC) complex is then recognized by the specific TCR on OT-I CD8+ T cells. This recognition, along with co-stimulatory signals from the APC, triggers a signaling cascade within the T cell, leading to its activation, clonal expansion, and differentiation into cytotoxic T lymphocytes (CTLs) and memory T cells.[5][9] Activated CD8+ T cells subsequently produce effector cytokines like Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[10][11]

Caption: TCR recognition of pMHC initiates downstream signaling cascades.

Data Presentation

The following tables summarize quantitative data on T cell responses following stimulation with OVA Peptide (257-264).

Table 1: Cytokine Production Kinetics in OT-I CD8+ T Cells

| Time Post-Stimulation (hours) | TNF-α Positive Cells (%) | IFN-γ Positive Cells (%) | IL-2 Positive Cells (%) |

| 0.5 | Detectable | Not Detectable | Not Detectable |

| 1 | Increased | Detectable | Not Detectable |

| 2 | Plateau | Increased | Detectable |

| 4 | Plateau | Plateau | Increased |

| 6 | Plateau | Plateau | Plateau |

Data synthesized from studies on cytokine production kinetics in OT-I T cells stimulated with 100 nM OVA peptide.[10]

Table 2: Dose-Dependent Cytokine Production by CD8+ T Cells